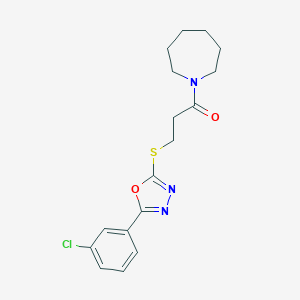
3-(1-Azepanyl)-3-oxopropyl 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Azepanyl)-3-oxopropyl 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of 3-(1-Azepanyl)-3-oxopropyl 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, as well as the potential to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Azepanyl)-3-oxopropyl 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl sulfide in lab experiments is its unique properties, which make it an ideal candidate for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 3-(1-Azepanyl)-3-oxopropyl 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl sulfide. Some of the potential areas of research include the development of new drugs based on this compound, the study of its potential use as a fluorescent probe in biochemical assays, and the investigation of its potential applications in the field of nanotechnology.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits, and there are many future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of 3-(1-Azepanyl)-3-oxopropyl 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl sulfide involves the reaction between 3-chlorobenzoyl chloride and 1-azepanone, followed by the reaction with thiosemicarbazide. The resulting compound is then subjected to cyclization with phosphorus oxychloride to yield the final product.
Applications De Recherche Scientifique
The potential applications of 3-(1-Azepanyl)-3-oxopropyl 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl sulfide in scientific research are vast. This compound has been studied for its potential use in the development of new drugs, as it has shown promising results in the treatment of various diseases such as cancer and inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe in biochemical assays.
Propriétés
Formule moléculaire |
C17H20ClN3O2S |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-3-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one |
InChI |
InChI=1S/C17H20ClN3O2S/c18-14-7-5-6-13(12-14)16-19-20-17(23-16)24-11-8-15(22)21-9-3-1-2-4-10-21/h5-7,12H,1-4,8-11H2 |
Clé InChI |
AAQHFPDCACOGRD-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CCCN(CC1)C(=O)CCSC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285446.png)


![2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285450.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285455.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285458.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285459.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285461.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285462.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B285463.png)

![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide](/img/structure/B285467.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285471.png)
